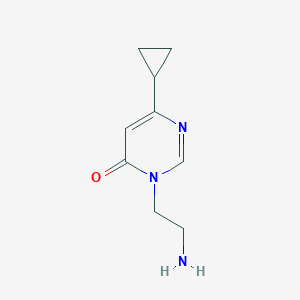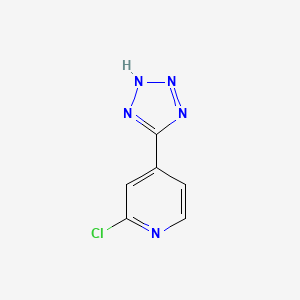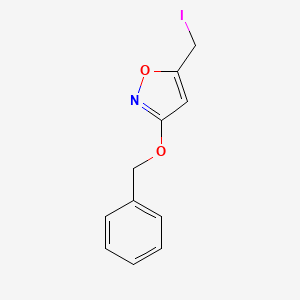
5-(2,6-Dimethylphenyl)indoline
説明
5-(2,6-Dimethylphenyl)indoline is a chemical compound with the CAS Number: 1176740-73-0 . It has a molecular weight of 223.32 and its IUPAC name is 5-(2,6-dimethylphenyl)indoline .
Synthesis Analysis
The synthesis of indoline compounds, including 5-(2,6-Dimethylphenyl)indoline, often involves palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . This process is known for its high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .Molecular Structure Analysis
The molecular formula of 5-(2,6-Dimethylphenyl)indoline is C16H17N . The InChI code for this compound is 1S/C16H17N/c1-11-4-3-5-12(2)16(11)14-6-7-15-13(10-14)8-9-17-15/h3-7,10,17H,8-9H2,1-2H3 .Chemical Reactions Analysis
Indoline compounds, including 5-(2,6-Dimethylphenyl)indoline, are often synthesized using various methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .Physical And Chemical Properties Analysis
5-(2,6-Dimethylphenyl)indoline is a solid at room temperature . It should be stored in a refrigerator and shipped at room temperature .科学的研究の応用
Medicine: Anticancer and Antibacterial Applications
5-(2,6-Dimethylphenyl)indoline: has shown promise in the medical field, particularly in the development of anticancer and antibacterial drugs . Its structure is found in many natural products and synthetic compounds with medicinal value. The indoline moiety’s interaction with amino acid residues of proteins and its ability to improve physicochemical properties make it a valuable scaffold in drug design .
Pharmacology: Neuroprotective Agents
In pharmacology, indoline derivatives have been designed as multifunctional neuroprotective agents for the treatment of ischemic stroke . These compounds have demonstrated significant protective effects against oxidative stress-induced cell death and have shown potential in reducing cerebral infarction rates and improving neurological outcomes .
Agriculture: Plant Growth and Protection
While specific applications of 5-(2,6-Dimethylphenyl)indoline in agriculture are not directly mentioned, indole derivatives, in general, are known to influence plant growth and protection. Indole-3-acetic acid, for example, is a plant hormone derived from tryptophan and plays a role in plant development .
Materials Science: Organic Fluorescent Molecules
Some indolizine derivatives, which share a similar indole-based structure, exhibit excellent fluorescence properties and can be used as organic fluorescent molecules for material applications . This suggests potential uses of 5-(2,6-Dimethylphenyl)indoline in creating fluorescent materials for various technological applications.
Environmental Science: Signaling Molecule
Indole is recognized as a signaling molecule in environmental niches, playing a role in microbial communication . Derivatives of indole, including 5-(2,6-Dimethylphenyl)indoline , could potentially be explored for their signaling capabilities in environmental science applications.
Analytical Chemistry: Heterocyclic Framework Synthesis
Indole is a versatile building block in cycloaddition reactions, which are essential for synthesizing diverse heterocyclic frameworks in analytical chemistry . 5-(2,6-Dimethylphenyl)indoline , as an indole derivative, could be utilized in such synthetic processes to create complex molecular structures.
Biotechnology: Biocatalytic Approaches
The biotechnological production of indoles for industrial applications, such as flavor and fragrance or as precursors to bioactive compounds, is an area of interest . 5-(2,6-Dimethylphenyl)indoline could be included in these biocatalytic processes to derive valuable compounds for various industries.
Nanotechnology: Nanomaterial Synthesis
Although direct applications in nanotechnology are not specified, the structural properties of indoline derivatives suggest potential uses in the synthesis of nanomaterials. Their aromatic and heterocyclic nature could be advantageous in creating novel nanostructures with specific functionalities .
Safety and Hazards
The safety information for 5-(2,6-Dimethylphenyl)indoline includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
将来の方向性
Indoles, including 5-(2,6-Dimethylphenyl)indoline, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are promising future directions .
特性
IUPAC Name |
5-(2,6-dimethylphenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-11-4-3-5-12(2)16(11)14-6-7-15-13(10-14)8-9-17-15/h3-7,10,17H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTXJWHVSAAQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC3=C(C=C2)NCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




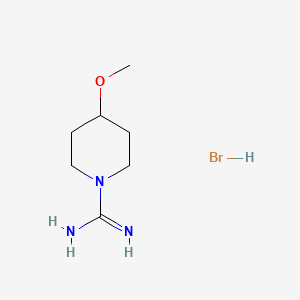

![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1470903.png)

![2-(Piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470905.png)


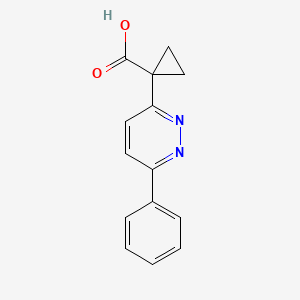
![[1-(6-Methylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1470909.png)
